

An In-depth Technical Guide to the Molecular Structure of Perfluorooctanesulfonamide (PFOSA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *perfluorooctanesulfonamide*

Cat. No.: *B106127*

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Introduction

Perfluorooctanesulfonamide (PFOSA), a synthetic organofluorine compound, has garnered significant attention due to its persistence in the environment and its role as a key intermediate and metabolite in the per- and polyfluoroalkyl substances (PFAS) family. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and toxicological properties of PFOSA, with a focus on quantitative data and detailed experimental protocols.

Molecular Structure and Properties

Perfluorooctanesulfonamide is characterized by a fully fluorinated eight-carbon chain attached to a sulfonamide functional group.^{[1][2]} Its chemical formula is $C_8H_2F_{17}NO_2S$.^[2]

Table 1: Physicochemical Properties of **Perfluorooctanesulfonamide**

| Property | Value | Reference |
|------------------|---|-----------|
| Chemical Formula | C ₈ H ₂ F ₁₇ NO ₂ S | [2] |
| Molar Mass | 499.15 g/mol | [3] |
| CAS Number | 754-91-6 | [2] |
| InChI Key | RRRXPPIDPYTNJG-UHFFFAOYSA-N | [2] |
| SMILES | C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(F)F | [3] |

Structural Data

As of the date of this report, a definitive crystal structure for **perfluorooctanesulfonamide** has not been publicly reported. Consequently, precise experimental data for bond lengths, bond angles, and dihedral angles are not available. However, studies on related N-alkylated **perfluorooctanesulfonamides** have been conducted and reveal important structural features. For instance, the crystal structures of N-ethyl and N,N-diethyl **perfluorooctanesulfonamide** show that the S-N bond possesses considerable double-bond character.[1] This structural feature leads to a significant rotational barrier around the S-N bond.[1]

Molecular modeling and computational studies can provide theoretical insights into the three-dimensional conformation of PFOSA. Such studies suggest that the perfluorinated carbon chain adopts a helical conformation to minimize steric strain between the fluorine atoms.

Synthesis of Perfluorooctanesulfonamide

PFOSA can be synthesized from perfluorooctanesulfonyl fluoride (POSF). One common laboratory-scale synthesis involves a two-step process via a perfluorooctanesulfonyl azide intermediate, which avoids the use of ammonia.[1]

Experimental Protocol: Synthesis via Perfluorooctanesulfonyl Azide

Step 1: Synthesis of Perfluorooctanesulfonyl Azide

This step involves the reaction of perfluorooctanesulfonyl fluoride with sodium azide.

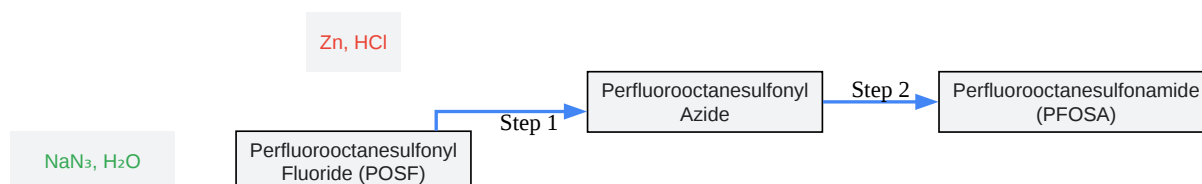
- Materials:
 - Perfluorooctanesulfonyl fluoride (POSF)
 - Sodium azide (NaN_3)
 - Water
 - Acetone
- Procedure:
 - A solution of sodium azide in water is prepared.
 - Perfluorooctanesulfonyl fluoride is added to the aqueous sodium azide solution at room temperature.
 - The reaction mixture is stirred vigorously for a specified period, typically several hours, to ensure complete conversion.
 - The resulting perfluorooctanesulfonyl azide is then extracted from the aqueous phase using an organic solvent such as diethyl ether or dichloromethane.
 - The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude azide.

Step 2: Reduction of Perfluorooctanesulfonyl Azide to **Perfluorooctanesulfonamide**

The azide intermediate is subsequently reduced to the corresponding sulfonamide.

- Materials:
 - Perfluorooctanesulfonyl azide
 - Zinc dust (Zn)

- Hydrochloric acid (HCl, aqueous solution)
- An appropriate organic solvent (e.g., diethyl ether or tetrahydrofuran)
- Procedure:
 - Perfluorooctanesulfonyl azide is dissolved in the chosen organic solvent.
 - Zinc dust is added to the solution, followed by the slow, dropwise addition of concentrated hydrochloric acid while maintaining a controlled temperature (e.g., using an ice bath).
 - The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is filtered to remove excess zinc and any solid byproducts.
 - The filtrate is then subjected to a work-up procedure, which may include washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
 - The crude **perfluorooctanesulfonamide** can be purified by recrystallization or column chromatography to obtain the final product.



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Synthesis of **Perfluorooctanesulfonamide** from POSF.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of PFOSA.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^{19}F NMR: Due to the presence of a large number of fluorine atoms, ^{19}F NMR is a powerful tool for the characterization of PFOSA. The spectrum is expected to show distinct signals for the CF_3 group and the different CF_2 groups along the perfluorinated chain. Computational studies have been employed to predict the ^{19}F chemical shifts of PFOSA isomers.
 - ^1H NMR: The ^1H NMR spectrum of PFOSA is expected to be simple, showing a signal for the two protons of the sulfonamide ($-\text{SO}_2\text{NH}_2$) group.
- Infrared (IR) Spectroscopy: The IR spectrum of PFOSA would exhibit characteristic absorption bands for the N-H stretching vibrations of the sulfonamide group (typically in the region of $3200\text{--}3400\text{ cm}^{-1}$), the S=O stretching vibrations (around 1350 and 1160 cm^{-1}), and the C-F stretching vibrations (in the fingerprint region, typically below 1300 cm^{-1}).
- Mass Spectrometry (MS): Mass spectrometry is widely used for the detection and quantification of PFOSA in various matrices. The fragmentation patterns of PFOSA isomers have been studied, allowing for their identification and differentiation.

Toxicological Data

PFOSA is recognized as a persistent organic pollutant and exhibits toxicity. It is considered to be the biologically active form of the insecticide Sulfluramid.[\[2\]](#)

Table 2: Acute Toxicity of **Perfluorooctanesulfonamide**

| Test Organism | Route of Administration | Toxicity Value | Reference |
|---------------|-------------------------|--|---------------------|
| Rat | Oral | LD_{50} : $>172\text{ mg/kg}$ | [3] |

PFOSA has been shown to be a potent uncoupler of oxidative phosphorylation, with an IC_{50} of approximately 1 micromolar .[\[2\]](#) In vitro studies using PC12 cells have indicated that PFOSA is the most toxic among several perfluorinated compounds tested, with cytotoxic effects observed at concentrations ranging from 10 to 250 micromolar .[\[2\]](#)

Conclusion

This technical guide has summarized the key aspects of the molecular structure, synthesis, and toxicology of **perfluorooctanesulfonamide**. While a definitive experimental three-dimensional structure remains to be determined, the available data on its synthesis, spectroscopic properties, and toxicity provide a solid foundation for researchers and professionals working with this environmentally significant compound. Further research, particularly in the area of X-ray crystallography, is needed to fully elucidate its precise molecular geometry.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Perfluorooctanesulfonamide (PFOSA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106127#molecular-structure-of-perfluorooctanesulfonamide]

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